molecular formula C22H22ClNO2 B1393847 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-98-5

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1393847
CAS No.: 1160262-98-5
M. Wt: 367.9 g/mol
InChI Key: RDWIRHNYVXNHCW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Hypothetical ¹H NMR shifts (CDCl₃, 400 MHz) for key groups:

Proton Environment δ (ppm) Multiplicity Integration
Quinoline H-3 8.90 Singlet 1H
Quinoline H-5 7.85 Doublet 1H
Phenyl ring protons (C₆H₄) 7.40–7.10 Multiplet 4H
Isobutoxy -OCH(CH₂)₂ 3.70 Septet 1H
Isobutoxy -CH₂ 1.85 Doublet 4H
Methyl groups (C6, C8) 2.60 Singlet 6H

¹³C NMR data would highlight the carbonyl chloride carbon at ~170 ppm, aromatic carbons (110–150 ppm), and aliphatic carbons (<50 ppm).

Infrared (IR) Spectroscopy and Functional Group Analysis

Key IR absorptions (KBr, cm⁻¹):

  • C=O stretch (carbonyl chloride) : 1775–1810 (strong).
  • C-Cl stretch : 750–850 (medium).
  • Aromatic C-H bend : 690–900.
  • C-O-C (isobutoxy) : 1250–1150.

Mass Spectrometric (MS) Fragmentation Patterns

Hypothetical ESI-MS peaks:

  • Molecular ion : m/z 367.9 [M]⁺.
  • Fragments :
    • m/z 332.9 [M-Cl]⁺ (loss of chlorine).
    • m/z 275.1 [M-C₄H₉O]⁺ (cleavage of isobutoxy).
    • m/z 214.0 (quinoline core with methyl groups).

Crystallographic Studies and Three-Dimensional Conformation

While no crystallographic data for this specific compound is available in the provided sources, analogous quinoline derivatives exhibit:

  • Non-planar quinoline cores : Pyridine ring puckering (θ = 106°).
  • Dihedral angles : ~28° between quinoline and phenyl planes.
  • Intermolecular interactions : C-H···π and hydrogen bonds stabilizing the lattice.

The carbonyl chloride group’s electrophilicity likely influences packing via dipole interactions. Computational modeling (DFT) would predict bond lengths and angles consistent with sp²-hybridized carbons in the quinoline system.

Properties

IUPAC Name

6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(23)25)18-9-14(3)8-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWIRHNYVXNHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Formation of the Carbonyl Chloride Group: The final step involves converting the carboxylic acid derivative of the quinoline compound to the carbonyl chloride using reagents like thionyl chloride (SOCl(_{2})).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO({3})) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.

    Hydrolysis: Aqueous solutions of acids or bases (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.

    Oxidized or Reduced Quinoline Derivatives: Depending on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride
  • Substituent : 4-Methoxy phenyl (para-position).
  • Molecular Weight: 325.79 g/mol | Formula: C₁₉H₁₆ClNO₂ .
  • The positional isomerism (para vs. meta) alters electronic conjugation, affecting reactivity in nucleophilic acyl substitution reactions.
2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl Chloride
  • Substituent : 4-Bromo phenyl (para-position).
  • Price : $150/100 mg .
  • Key Differences :
    • The bromo group is electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride and accelerating reactions with nucleophiles.
    • Bromine’s larger atomic radius increases steric hindrance compared to alkoxy substituents.
2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride
  • Substituent : 4-Isopropoxy phenyl (para-position).
  • Status : Discontinued .
  • Key Differences :
    • The isopropoxy group is less bulky than isobutoxy, reducing steric effects.
    • Discontinuation may suggest synthetic challenges or instability, though explicit data are unavailable.

Alkyl Chain Length and Lipophilicity

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride
  • Substituent : 4-Butyl phenyl (para-position).
  • Purity : 95% | MDL : MFCD03421244 .
  • Longer alkyl chains may reduce solubility in polar solvents.

Data Table: Structural and Commercial Comparison

Compound Name Substituent (Position) Molecular Weight (g/mol) Molecular Formula Key Properties
Target Compound 3-Isobutoxy (meta) Not Provided Not Provided High steric bulk, moderate lipophilicity
2-(4-Methoxyphenyl)-... () 4-Methoxy (para) 325.79 C₁₉H₁₆ClNO₂ Electron-donating, reduced reactivity
2-(4-Bromophenyl)-... () 4-Bromo (para) Not Provided Not Provided Electron-withdrawing, high reactivity
2-(4-Isopropoxyphenyl)-... () 4-Isopropoxy (para) Not Provided Not Provided Discontinued, lower steric hindrance
2-(4-Butylphenyl)-... () 4-Butyl (para) Not Provided Not Provided High lipophilicity, 95% purity

Research Implications

  • Reactivity : The meta-isobutoxy substituent in the target compound balances steric hindrance and lipophilicity, making it suitable for reactions requiring moderate electrophilicity and solubility in organic media.
  • Synthetic Utility : Para-substituted analogs (e.g., bromo or methoxy) offer tunable electronic profiles for targeted applications, while alkyl chains (butyl) prioritize lipophilic interactions.

Biological Activity

Overview of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

This compound is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution patterns on the quinoline ring can significantly influence the biological properties of these compounds.

Chemical Structure

The compound features a quinoline core with a carbonyl chloride functional group and an isobutoxyphenyl substituent. The presence of the carbonyl chloride enhances its reactivity, enabling it to participate in various chemical reactions that may lead to biologically active derivatives.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Many quinoline derivatives have shown promise as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as p53 and MAPK.

Anti-inflammatory Effects

Quinoline compounds are also recognized for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation by blocking specific signaling pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study evaluated various quinoline derivatives, including similar compounds to this compound, demonstrating significant activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Research has indicated that certain substituted quinolines can effectively inhibit tumor growth in vitro and in vivo models. For instance, compounds with similar structures have been shown to induce apoptosis in breast cancer cell lines.
  • Inflammation Model Studies : In animal models of inflammation, quinoline derivatives have been reported to reduce swelling and pain by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.

Data Tables

Biological ActivityMechanismReferences
AntimicrobialInhibition of nucleic acid synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes

Q & A

Q. Table 1: Example Reaction Parameters for Quinoline Derivatives

ComponentDetailsReference
CatalystPdCl₂(PPh₃)₂, PCy₃
SolventDMF
Base2 M K₂CO₃
Temperature80–100°C (reflux conditions)
PurificationColumn chromatography (hexane:EtOAc)

How should researchers handle and store this compound to maintain stability?

Basic Research Question
Proper handling and storage are critical due to the compound’s potential reactivity (inferred from ):

  • Handling :
    • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of vapors .
  • Storage :
    • Keep containers tightly sealed under dry, inert atmospheres (e.g., N₂).
    • Store in a cool, ventilated area away from ignition sources .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Basic Research Question
Rigorous characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and scaffold integrity .
    • IR Spectroscopy : Identify carbonyl (C=O) and chloride (C-Cl) functional groups .
  • Physical Properties :
    • Melting point analysis (e.g., 223–225°C for analogous compounds) .
  • Chromatography :
    • HPLC or TLC to assess purity post-synthesis .

How can computational models predict the receptor-binding activity of this quinoline derivative, and what are their limitations?

Advanced Research Question
Computational approaches vary in methodology, leading to differing outcomes ():

  • Single-Receptor Models :
    • Example: Haddad et al. (2008a) tuned models to a single receptor’s response range, useful for narrow agonist profiling but limited in broad applicability .
  • Multi-Receptor Models :
    • Example: Saito et al. (2009) tested 93 odorants across 464 receptors, enabling broader chemical feature extrapolation but requiring extensive wet-lab data .

Q. Table 2: Computational Method Comparison

ApproachStrengthsLimitationsReference
Single-Receptor (Haddad)High correlation (~70%) for targetNarrow applicability
Multi-Receptor (Saito)Broad receptor coverageLabor-intensive data production

What strategies resolve contradictory data from biological assays involving this compound?

Advanced Research Question
Data discrepancies often arise from methodological differences ():

  • Root Cause Analysis :
    • Compare assay conditions (e.g., receptor diversity, ligand concentrations).
    • Validate via orthogonal methods (e.g., SPR vs. functional assays).
  • Hybrid Modeling :
    • Integrate wet-lab data (e.g., Saito’s agonistic profiles) with computational meta-analyses (e.g., Haddad’s multidimensional metrics) to reconcile outliers .

What are the challenges in optimizing reaction conditions for introducing the isobutoxy group into the quinoline scaffold?

Advanced Research Question
The bulky isobutoxy group poses steric and electronic challenges:

  • Steric Hindrance :
    • Use bulky ligands (e.g., PCy₃) to stabilize transition states during coupling reactions .
  • Electronic Effects :
    • Electron-donating isobutoxy groups may deactivate the quinoline core, requiring higher temperatures or stronger bases .
  • Byproduct Formation :
    • Monitor for undesired elimination or oxidation byproducts via TLC or LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

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